tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate
Description
tert-Butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and features a tert-butyl group, which provides steric hindrance and stability to the molecule. This compound is often utilized as a protecting group for amines in various chemical reactions due to its stability and ease of removal under specific conditions .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)9(6-7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVDFSBPCDPXQW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+Amine→tert-Butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically used to remove the tert-butyl group.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates where the tert-butyl group is replaced by the incoming nucleophile.
Deprotection Reactions: The major product is the free amine, which can be further utilized in subsequent synthetic steps.
Scientific Research Applications
Biological Activities
The biological applications of tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate primarily revolve around its role as a scaffold in drug design and development. The following sections detail specific applications:
Drug Development
The compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of inhibitors for various biological targets. Its structural features allow for modifications that can enhance biological activity and selectivity.
Case Study: CDK Inhibitors
A notable application is its use in the development of cyclin-dependent kinase (CDK) inhibitors. Research has indicated that compounds similar to this compound can effectively inhibit CDKs, which are crucial for cell cycle regulation and are often implicated in cancer progression .
Neuroprotective Effects
In vitro studies have suggested that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
Case Study: Neuroprotection
Research has demonstrated that compounds with similar structures can lower levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid beta peptides, indicating a protective effect against neuroinflammation .
Therapeutic Applications
The therapeutic potential of this compound extends beyond cancer and neuroprotection. Its ability to modulate various biological pathways makes it a candidate for further research in diverse therapeutic areas:
Antimicrobial Activity
With the rise of antibiotic-resistant bacteria, the development of new antimicrobial agents is critical. Compounds related to this compound have been screened for activity against multidrug-resistant strains, highlighting their potential utility in combating bacterial infections .
Metabolic Disorders
Given its structural properties, there is potential for this compound to be explored in the context of metabolic disorders, where modulation of specific enzymes could lead to therapeutic benefits.
Mechanism of Action
The mechanism by which tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is cleaved, typically under acidic conditions, to yield the free amine. This process involves the formation of a carbocation intermediate, which is stabilized by the tert-butyl group, facilitating its removal .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
Comparison: tert-Butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate is unique due to its specific steric and electronic properties conferred by the tert-butyl group. Compared to benzyl carbamate and methyl carbamate, tert-butyl carbamate offers greater stability and ease of removal under mild acidic conditions. This makes it particularly useful in synthetic applications where selective protection and deprotection of amines are required .
Biological Activity
Tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate (CAS No. 1932289-71-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₄N₂O₂, with a molecular weight of 216.33 g/mol. The compound features a tert-butyl group and an amino acid derivative, which contributes to its biological activity. Its structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄N₂O₂ |
| Molecular Weight | 216.33 g/mol |
| CAS Number | 1932289-71-8 |
| Purity | ≥95% |
This compound exhibits potential as an inhibitor in various biological pathways, particularly involving cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and compounds that inhibit their activity can be useful in cancer therapy. Modifications to the amino acid backbone of this compound can enhance or alter its biological effects, making it a candidate for further pharmacological evaluation.
In Vitro Studies
In vitro studies have indicated that compounds similar to this compound can inhibit amyloid-beta aggregation, which is significant in the context of Alzheimer’s disease. For instance, related compounds have shown to inhibit β-secretase activity and acetylcholinesterase, which are critical targets in Alzheimer’s treatment .
Case Studies
- Alzheimer’s Disease Model : A study assessed the protective effects of a similar compound against astrocyte cell death induced by Aβ1-42. Results indicated that the compound could enhance cell viability and reduce inflammatory markers, suggesting potential neuroprotective properties .
- Cancer Research : Another investigation focused on the compound's ability to modulate cell cycle progression through CDK inhibition. The results demonstrated significant inhibition of CDK activity, leading to reduced proliferation of cancer cell lines.
Structure-Activity Relationship (SAR)
The structural diversity within carbamates and their derivatives highlights how slight modifications can lead to significant differences in biological activity. The following table summarizes some structurally related compounds and their unique features:
Table 2: Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl N-(1-amino-4-methylpentan-3-yl)carbamate | C₁₁H₂₄N₂O₂ | Directly related; used as a reference compound |
| Tert-butyl N-(4-methylpent-1-en-3-yl)carbamate | C₁₁H₂₁NO | Contains an enene group; different reactivity |
| Tert-butyl N-(1R,3R)-3-amino-1-methylcyclohexyl)carbamate | C₁₁H₂₄N₂O₂ | Cyclohexane moiety adds steric bulk; alters binding properties |
Q & A
Q. How does the compound’s conformational flexibility impact its utility in peptidomimetic drug design?
- Design Considerations :
- Ramachandran Plot Analysis : The (3R)-chiral center restricts backbone torsion angles (φ = –60° to –90°, ψ = 30–50°), mimicking proline’s rigidity in α-helices .
- SAR Studies : Methyl substitution at C4 enhances metabolic stability (t₁/₂ > 2 hr in human liver microsomes) compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
